N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide
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Overview
Description
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two amide groups, each substituted with two methyl groups, and a phenyl group attached to the central pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide typically involves the reaction of N,N-dimethylformamide with a suitable phenyl-substituted pentane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bonds. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide
- N1,N1,N5,N5-Tetramethyl-3-phenylhexanediamide
Uniqueness
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide is unique due to its specific substitution pattern and the presence of both amide and phenyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N,N,N',N'-tetramethyl-3-phenylpentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(2)14(18)10-13(11-15(19)17(3)4)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJWZKHZCFBHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CC(=O)N(C)C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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